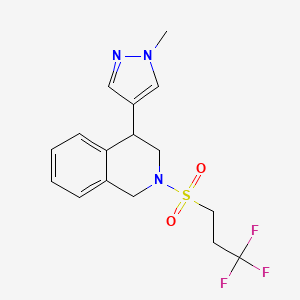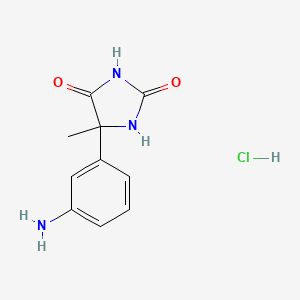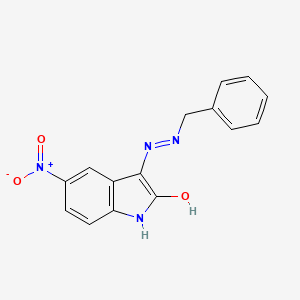
4-(1-methyl-1H-pyrazol-4-yl)-2-((3,3,3-trifluoropropyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methyl-1H-pyrazol-4-yl)-2-((3,3,3-trifluoropropyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a trifluoropropyl sulfonyl group, and a tetrahydroisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-((3,3,3-trifluoropropyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Methyl Group: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized via a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde in the presence of an acid catalyst.
Attachment of the Trifluoropropyl Sulfonyl Group: The trifluoropropyl sulfonyl group can be introduced through a sulfonylation reaction using trifluoropropyl sulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the sulfonyl group, potentially leading to the formation of amine or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the trifluoropropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme mechanisms or as a ligand in the development of new bioactive molecules. Its structural features make it a potential candidate for binding to specific biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential pharmacological properties. Its structural complexity and functional groups suggest it may interact with various biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In the materials science industry, the compound could be used in the development of new materials with unique properties, such as polymers or coatings that benefit from its trifluoropropyl sulfonyl group.
Mécanisme D'action
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-2-((3,3,3-trifluoropropyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl sulfonyl group could enhance binding affinity and specificity, while the tetrahydroisoquinoline core may facilitate interactions with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-methyl-1H-pyrazol-4-yl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluoropropyl sulfonyl group, which may result in different chemical and biological properties.
4-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: Contains a methylsulfonyl group instead of the trifluoropropyl sulfonyl group, potentially affecting its reactivity and interactions.
Uniqueness
The presence of the trifluoropropyl sulfonyl group in 4-(1-methyl-1H-pyrazol-4-yl)-2-((3,3,3-trifluoropropyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline distinguishes it from similar compounds. This group can impart unique chemical properties, such as increased lipophilicity and enhanced binding interactions, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-(3,3,3-trifluoropropylsulfonyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-21-9-13(8-20-21)15-11-22(10-12-4-2-3-5-14(12)15)25(23,24)7-6-16(17,18)19/h2-5,8-9,15H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLNOBFHWUPQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine](/img/structure/B2813944.png)
![3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2813947.png)
![Imidazo[1,5-a]pyridin-6-amine](/img/structure/B2813948.png)

![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2813951.png)
![4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2813956.png)

![1-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2813959.png)

![3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea](/img/structure/B2813961.png)



